molecular formula C15H22N2O2 B2552180 N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide CAS No. 953960-03-7

N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide

Cat. No.: B2552180
CAS No.: 953960-03-7
M. Wt: 262.353
InChI Key: MKEOVPMPJPUWCF-UHFFFAOYSA-N
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Description

N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide is a chemical compound of interest in medicinal chemistry and pharmacological research. The structure incorporates a phenoxyacetamide moiety linked to a 1-methylpiperidine scaffold, a motif present in compounds investigated for their interaction with central nervous system targets . Piperidine derivatives are frequently explored as building blocks in the development of potential therapeutic agents . Researchers utilize this compound strictly for non-medical, industrial applications or scientific research. It is not intended for diagnostic or therapeutic use in humans or animals. Please inquire for availability, pricing, and custom synthesis options.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-17-9-7-13(8-10-17)11-16-15(18)12-19-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEOVPMPJPUWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide typically involves the reaction of 1-methylpiperidine with phenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide with structurally related compounds, focusing on substituents, molecular properties, and known pharmacological/forensic

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-[(1-Methylpiperidin-4-yl)methyl]-2-phenoxyacetamide - 1-Methylpiperidine
- Phenoxyacetamide
C₁₅H₂₂N₂O₂ 262.3 Unique phenoxy group; potential opioid receptor interaction (inferred)
Methoxyacetylfentanyl
(2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- 1-Phenethylpiperidine
- Methoxyacetamide
C₂₂H₂₈N₂O₂ 352.5 Novel psychoactive substance (NPS); linked to overdose deaths in Europe
Acetyl Fentanyl
(N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide)
- 1-Phenethylpiperidine
- Acetamide
C₂₁H₂₆N₂O 322.4 15x less potent than fentanyl; unapproved for medical use; high abuse liability
N-(1-Benzylpiperidin-4-yl)-2-chloroacetamide - 1-Benzylpiperidine
- Chloroacetamide
C₁₄H₁₉ClN₂O 266.8 Chlorine substitution may enhance stability; limited pharmacological data

Key Structural and Functional Differences:

Substituent Effects: The phenoxy group in the target compound replaces the methoxy (in methoxyacetylfentanyl) or acetyl (in acetyl fentanyl) moieties. This modification could reduce μ-opioid receptor affinity compared to fentanyl analogs but may introduce novel pharmacokinetic properties . The 1-methylpiperidine substituent (vs.

Pharmacological Implications :

  • Fentanyl analogs with phenethyl groups (e.g., acetyl fentanyl) exhibit prolonged receptor binding due to hydrophobic interactions. The target compound’s methyl group may shorten duration of action .
  • Chloroacetamide derivatives (e.g., ) are more chemically stable but lack documented opioid activity .

Forensic and Legal Status: Methoxyacetylfentanyl and acetyl fentanyl are classified as NPS and regulated under global analog laws. The target compound’s structural divergence (phenoxy vs. methoxy/acetyl) may exempt it from some regulations, though this requires case-by-case evaluation .

Biological Activity

N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide, a compound featuring a piperidine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including relevant data tables and case studies.

The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide typically involves several steps:

  • Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions using appropriate precursors.
  • Methyl Group Introduction : A methyl group is introduced at the nitrogen atom of the piperidine ring using methylating agents like methyl iodide.
  • Acetamide Group Attachment : This is achieved through acylation reactions with acetic anhydride or acetyl chloride.
  • Phenoxy Moiety Formation : The phenoxy group is synthesized separately and attached via nucleophilic substitution reactions.

These synthetic pathways are critical for producing compounds with specific biological activities and enhancing their pharmacological profiles.

The mechanism of action for N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide involves its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, allowing for better cell membrane penetration. Inside the cell, the compound interacts with specific receptors or enzymes, modulating their activity. This modulation can lead to various biological effects depending on the target involved.

Pharmacological Properties

Research indicates that N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide exhibits several pharmacological properties:

  • Opioid Receptor Activity : Similar compounds have shown potential as selective κ-opioid receptor antagonists, which could be relevant for pain management and addiction treatment .
  • Antimicrobial and Anticancer Activities : Some studies suggest that derivatives of this compound may possess antimicrobial and anticancer properties, warranting further exploration in therapeutic contexts.

In Vitro Studies

A study evaluated the binding affinity of various piperidine derivatives to opioid receptors using a [(35)S]GTPγS binding assay. Although N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide was not directly tested, related analogues demonstrated significant activity against κ-opioid receptors, suggesting potential pathways for further investigation .

In Vivo Studies

In vivo experiments have indicated that compounds structurally related to N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide can influence behavioral outcomes in animal models. For instance, certain derivatives have been shown to mitigate hyperactivity induced by NMDA receptor antagonists, highlighting their neuropharmacological potential .

Data Tables

The following table summarizes key findings related to the biological activity of N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide and its analogues:

Compound NameBiological ActivityReference
N-(1-methylpiperidin-4-yl)-2-(trifluoromethyl)phenoxyacetamideOpioid receptor antagonist
ACP-103 (related compound)5-HT(2A) receptor inverse agonist
4-bromo-N-(1-methylpiperidin-4-yl)-benzothiopheneAntimicrobial activity

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